molecular formula C17H18N2O2 B1531159 trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1221791-62-3

trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1531159
CAS No.: 1221791-62-3
M. Wt: 282.34 g/mol
InChI Key: ROBXPKYRUKXCDH-GJZGRUSLSA-N
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Description

trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the Pyridinyl Group: This step often involves nucleophilic substitution reactions where a pyridinyl halide reacts with the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted pyrrolidine and pyridinyl derivatives.

Scientific Research Applications

Chemistry:

    Drug Discovery: The compound serves as a scaffold for the development of new pharmaceuticals due to its ability to interact with biological targets.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to specific receptors, influencing biological processes and signaling pathways.

Medicine:

    Therapeutic Agents: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurological disorders, and infections.

    Diagnostic Tools: It can be used in the development of diagnostic agents for imaging and detecting specific biomarkers.

Industry:

    Material Science: The compound can be utilized in the synthesis of advanced materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signaling pathways and influencing cellular responses.

Comparison with Similar Compounds

  • trans-1-Benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
  • trans-1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid
  • cis-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Comparison:

  • Structural Differences: The position of the pyridinyl group (2-, 3-, or 4-) and the configuration (trans or cis) can significantly influence the compound’s biological activity and chemical properties.
  • Biological Activity: The unique arrangement of substituents in trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid may result in distinct interactions with molecular targets, making it more effective in certain applications compared to its analogs.
  • Chemical Properties: Differences in the electronic and steric effects of the substituents can affect the compound’s reactivity and stability, influencing its suitability for various applications.

Properties

IUPAC Name

(3R,4R)-1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16/h1-9,14-15H,10-12H2,(H,20,21)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXPKYRUKXCDH-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147916
Record name rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-62-3
Record name rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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